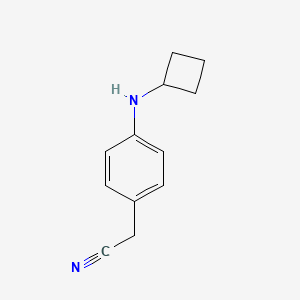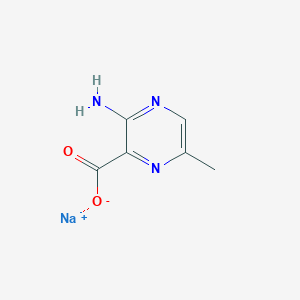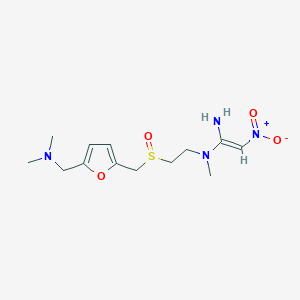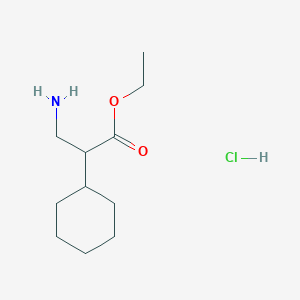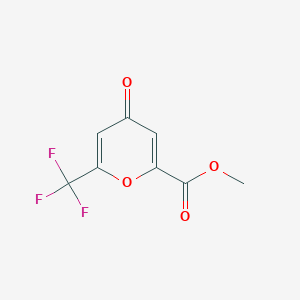![molecular formula C13H24N2O2 B13010735 tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate is a synthetic organic compound with the molecular formula C12H22N2O2. It is known for its unique structure, which includes a tert-butyl group and an octahydrocyclopenta[c]pyrrol moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate typically involves the reaction of tert-butyl isocyanate with an appropriate amine precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: tert-Butyl isocyanate and the amine precursor.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-25°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-ButylN-(octahydrocyclopenta[c]pyrrol-5-yl)carbamate: Similar structure but with different substitution patterns.
tert-ButylN-(cyclopentylmethyl)carbamate: Lacks the octahydrocyclopenta[c]pyrrol moiety.
tert-ButylN-(pyrrolidin-1-ylmethyl)carbamate: Contains a pyrrolidine ring instead of the octahydrocyclopenta[c]pyrrol moiety.
The uniqueness of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl N-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
HQFTTWPKAOKSRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


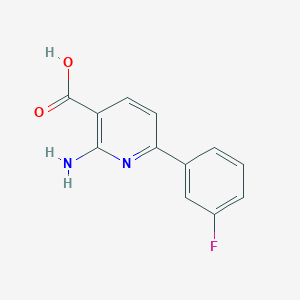
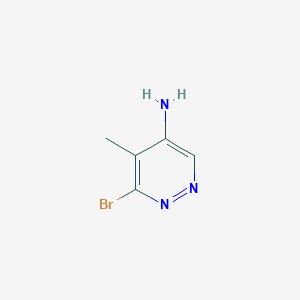
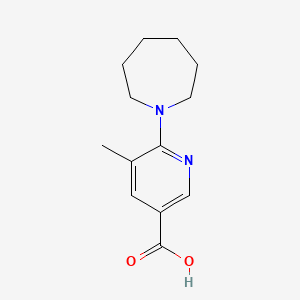

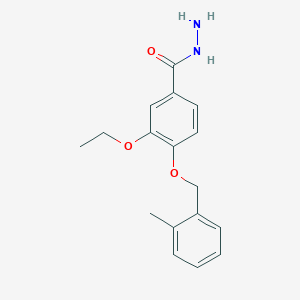
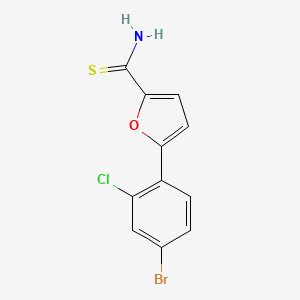

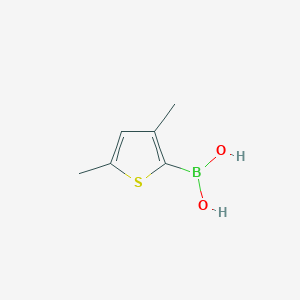
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
